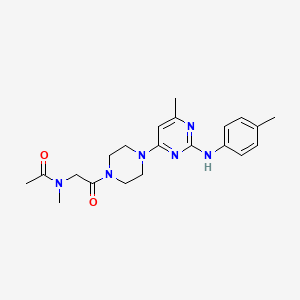
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups, including:
- Pyrimidine Ring : Known for its role in various biological processes.
- Piperazine Ring : Often associated with pharmacological activity.
- Acetamide Group : Implicated in enhancing solubility and bioavailability.
Molecular Formula : C21H23N7O
Molecular Weight : 389.5 g/mol
Kinase Inhibition
One of the primary areas of interest for this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound's structure suggests it may selectively inhibit specific kinases, thereby offering a targeted approach to cancer therapy.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by:
- Inhibiting Tumor Cell Proliferation : Studies have shown that compounds with similar structures can effectively reduce the proliferation of various cancer cell lines.
- Inducing Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited growth in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Mechanistic studies revealed that the compound interferes with key signaling pathways associated with cell survival and proliferation.
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Imatinib | BCR-ABL kinase inhibitor | Chronic myeloid leukemia |
| Dasatinib | Multi-kinase inhibitor | Various cancers |
| Erlotinib | EGFR tyrosine kinase inhibitor | Non-small cell lung cancer |
The unique structure of this compound allows for selective inhibition of certain kinases, potentially leading to fewer side effects compared to broader-spectrum inhibitors like dasatinib.
特性
IUPAC Name |
N-methyl-N-[2-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15-5-7-18(8-6-15)23-21-22-16(2)13-19(24-21)26-9-11-27(12-10-26)20(29)14-25(4)17(3)28/h5-8,13H,9-12,14H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYNMIZLIUAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)CN(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














